[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
Beschreibung
This compound features a hybrid heterocyclic architecture combining a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 1,1-dioxo-thiadiazine moiety linked via a methyl ester bridge. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors requiring aromatic stacking or polar interactions . Structural determination techniques like X-ray crystallography (e.g., SHELX programs ) are critical for confirming its conformation and intermolecular interactions.
Eigenschaften
IUPAC Name |
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O5S/c1-9-12(7-20(2)26(22,23)19-9)15(21)24-8-13-17-14(18-25-13)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBSVAPVHNGFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=NC(=NO2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps The initial step often includes the formation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it a valuable tool for investigating cellular processes and mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Oxadiazole-Containing Derivatives
- Compound A: [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl ester derivatives exhibit reduced logP (∼2.8 vs.
- Compound B: Replacement of the oxadiazole with a 1,2,3-triazole ring (e.g., triazinoindole derivatives ) introduces additional hydrogen-bonding capacity but reduces thermal stability (decomposition at 180°C vs. 210°C for oxadiazoles).
Thiadiazine-Based Analogues
- Compound C: Non-sulfonated thiadiazines (e.g., 2,5-dimethyl-thiadiazine carboxylates) lack the 1,1-dioxo group, resulting in lower aqueous solubility (logS: −4.1 vs. −3.5 for the sulfonated form) and diminished electrophilicity .
- Compound D : Thiazole-methyl esters (e.g., thiazol-5-ylmethyl carbamates ) show comparable ester stability but divergent metabolic pathways due to sulfur vs. oxygen heteroatoms.
Computational Similarity Analysis
Methods like Tanimoto coefficients or shape-based alignment (as discussed in ) highlight key differences:
- Tanimoto Index: The target compound shares 65% similarity with [4-chlorophenyl-oxadiazole]methyl derivatives (primarily due to the oxadiazole core) but only 40% with triazinoindoles.
- Pharmacophore Mapping : The sulfone group in the thiadiazine moiety introduces unique hydrogen-bond acceptor sites absent in most analogues, suggesting distinct target engagement.
Biologische Aktivität
The compound [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a member of the oxadiazole and thiadiazine chemical families, which are recognized for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiadiazine moieties exhibit various pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The following sections detail specific biological activities associated with the compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles possess significant anticancer properties. For instance, compounds similar to [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl derivatives have shown selective cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : In vitro studies revealed IC50 values in the range of 5.00 to 29.85 µM against glioma cell lines (C6) and neuroblastoma (SH-SY5Y) cells. These results suggest that the compound induces apoptosis as a mechanism of action .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5f | C6 | 5.13 |
| 5f | SH-SY5Y | 5.00 |
| 5-FU | C6 | 8.34 |
| 5-FU | SH-SY5Y | 8.53 |
Antimicrobial Activity
The oxadiazole and thiadiazine frameworks are known for their antimicrobial properties. Compounds featuring these structures have been evaluated against various microbial strains:
- Antibacterial and Antifungal Effects : Studies indicate that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of oxadiazole derivatives:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Case Studies
- Study on Oxadiazole Derivatives : A comparative study examined the biological activities of several oxadiazole derivatives. The findings indicated that modifications in substituents significantly influenced their anticancer and antimicrobial activities .
- Thiadiazole Compounds : Research on thiadiazole derivatives demonstrated their effectiveness in reducing tumor growth in animal models, further supporting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for preparing [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example:
- Oxadiazole Ring Formation : React 4-bromobenzamide with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate. Cyclize this intermediate using a dehydrating agent (e.g., POCl₃ or DCC) in anhydrous DMF at 80–100°C .
- Thiadiazine Carboxylate Coupling : Use a nucleophilic substitution reaction between the oxadiazole intermediate and a pre-synthesized thiadiazine carboxylate derivative. Potassium carbonate (K₂CO₃) in DMF at 60°C for 12–24 hours is typical for such couplings .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are recommended for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. Key signals include the oxadiazole C=N (δ 160–165 ppm in ¹³C NMR) and thiadiazine S=O groups (δ 120–130 ppm) .
- IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ (C=O), 1250–1350 cm⁻¹ (S=O), and 750–800 cm⁻¹ (C-Br) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values ≤50 µg/mL suggest promising activity .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM warrant further mechanistic studies .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps). High electron density on the oxadiazole ring correlates with nucleophilic attack susceptibility .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Key residues (e.g., Lys721, Asp831) may form hydrogen bonds with the oxadiazole and carboxylate groups .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field). RMSD <2 Å indicates stable binding .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes. Low half-life (<30 min) may explain in vitro-in vivo discrepancies due to rapid clearance .
- Formulation Optimization : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability. Monitor plasma concentration via LC-MS/MS .
- Toxicogenomics : RNA-seq analysis of treated tissues (e.g., liver) to identify off-target effects or compensatory pathways .
Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 3–10) at 37°C for 48 hours. Monitor degradation via HPLC-UV. Half-life >24 hours at pH 7 suggests moderate stability .
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution. LC-HRMS identifies breakdown products (e.g., debromination or oxadiazole ring cleavage) .
- Soil Microcosm Studies : Use OECD 307 guidelines. Extract residues with acetonitrile and quantify via GC-MS. DT₅₀ (half-life) >60 days indicates persistence .
Q. How do structural modifications (e.g., substituent variation on the oxadiazole or thiadiazine rings) alter bioactivity?
- Methodological Answer :
- Oxadiazole Modifications : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃). Synthesize derivatives via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Thiadiazine Modifications : Substitute methyl groups with bulkier alkyl chains (e.g., isopropyl). Assess steric effects on enzyme binding via SPR .
- Bioisosteric Replacement : Replace the oxadiazole with a 1,2,4-triazole ring. Compare IC₅₀ values in enzyme assays to evaluate potency shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
